1-[4-[4-[(2-Bromophenyl)methyl]piperazin-1-yl]phenyl]ethanone
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Overview
Description
1-[4-[4-[(2-Bromophenyl)methyl]piperazin-1-yl]phenyl]ethanone is a compound that features a piperazine ring, which is a common structural motif in many pharmaceuticals and agrochemicals. The presence of the bromophenyl group adds to its potential biological activity, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-[(2-Bromophenyl)methyl]piperazin-1-yl]phenyl]ethanone typically involves a multi-step process. One common method includes the condensation reaction between 2-bromo-1-(4-bromophenyl)ethanone and substituted phenylpiperazine in the presence of potassium carbonate in acetonitrile . The intermediate product is then reduced using sodium borohydride in ethanol to yield the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[4-[4-[(2-Bromophenyl)methyl]piperazin-1-yl]phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-[4-[4-[(2-Bromophenyl)methyl]piperazin-1-yl]phenyl]ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 1-[4-[4-[(2-Bromophenyl)methyl]piperazin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets. The piperazine ring can modulate the pharmacokinetic properties of the compound, enhancing its ability to bind to biological receptors . The bromophenyl group may contribute to its biological activity by interacting with specific enzymes or receptors, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 7-(2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}ethoxy)-2H-chromen-2-one
Uniqueness
1-[4-[4-[(2-Bromophenyl)methyl]piperazin-1-yl]phenyl]ethanone is unique due to its specific combination of a piperazine ring and a bromophenyl group. This combination imparts distinct pharmacological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[4-[4-[(2-bromophenyl)methyl]piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O/c1-15(23)16-6-8-18(9-7-16)22-12-10-21(11-13-22)14-17-4-2-3-5-19(17)20/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPWIGQMGNTFTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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